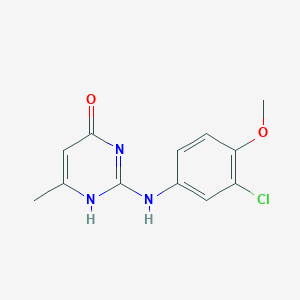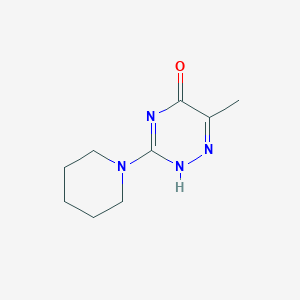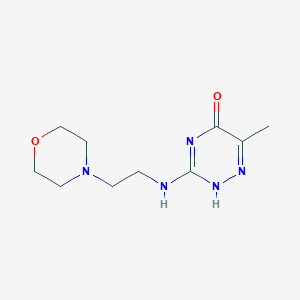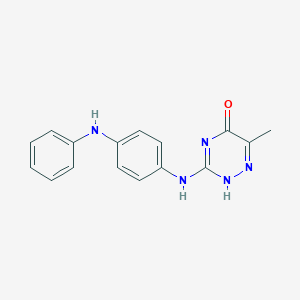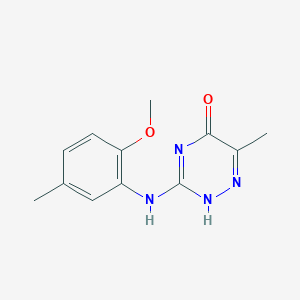
N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide, also known as AG490, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. AG490 is a tyrosine kinase inhibitor that has been shown to inhibit the activation of the JAK/STAT signaling pathway.
Mecanismo De Acción
N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide inhibits the activation of the JAK/STAT signaling pathway by binding to the ATP-binding site of JAK2. This prevents the phosphorylation of STAT proteins, which are involved in the transcription of genes involved in cell proliferation, survival, and differentiation. By inhibiting the activation of the JAK/STAT signaling pathway, N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide can inhibit the proliferation of cancer cells and modulate the immune response.
Biochemical and Physiological Effects
N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide inhibits the proliferation and induces apoptosis by downregulating the expression of anti-apoptotic proteins and upregulating the expression of pro-apoptotic proteins. In autoimmune disorders, N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide can modulate the immune response by inhibiting the activation of immune cells. Additionally, N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide has several advantages for use in lab experiments. It is a small molecule inhibitor that is easy to synthesize and has good stability. Additionally, N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide has been extensively studied and has a well-understood mechanism of action. However, N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide also has some limitations. It has low solubility in aqueous solutions, which can limit its use in some experiments. Additionally, N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide has been shown to have off-target effects on other kinases, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for the study of N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide. One direction is the development of more potent and selective JAK/STAT inhibitors. Additionally, the use of N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide in combination with other cancer therapies, such as chemotherapy and radiation therapy, should be explored. Furthermore, the potential use of N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide in the treatment of other diseases, such as neurodegenerative disorders, should be investigated. Finally, the development of more effective drug delivery systems for N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide could improve its therapeutic potential.
Métodos De Síntesis
N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide can be synthesized using a variety of methods, including the reaction of 3-methoxyaniline with thiocarbonyldiimidazole followed by reaction with 3,3-dimethylbutyryl chloride. Another synthesis method involves the reaction of 3-methoxyaniline with thiocarbonyldiimidazole followed by reaction with 3,3-dimethylbutyric acid and subsequent activation with N,N'-dicyclohexylcarbodiimide.
Aplicaciones Científicas De Investigación
N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammation. N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide has been shown to inhibit the activation of the JAK/STAT signaling pathway, which is involved in the pathogenesis of autoimmune disorders and inflammation.
Propiedades
Nombre del producto |
N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide |
|---|---|
Fórmula molecular |
C14H20N2O2S |
Peso molecular |
280.39 g/mol |
Nombre IUPAC |
N-[(3-methoxyphenyl)carbamothioyl]-3,3-dimethylbutanamide |
InChI |
InChI=1S/C14H20N2O2S/c1-14(2,3)9-12(17)16-13(19)15-10-6-5-7-11(8-10)18-4/h5-8H,9H2,1-4H3,(H2,15,16,17,19) |
Clave InChI |
QPHUSUJUTOTSOV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(=O)NC(=S)NC1=CC(=CC=C1)OC |
SMILES canónico |
CC(C)(C)CC(=O)NC(=S)NC1=CC(=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(Cyclohexylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B254590.png)

![2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B254595.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B254598.png)
![3-{[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide](/img/structure/B254599.png)

![Ethyl 2-[(cyclopropylcarbonyl)amino]-4-(3-nitrophenyl)-3-thiophenecarboxylate](/img/structure/B254604.png)
![N-cyclohexyl-4-[2-(2-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B254607.png)
![2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid](/img/structure/B254608.png)
